Methyl 2-Chloro-5-fluoro-6-piperazin-1-ylnicotinate
Overview
Description
Methyl 2-Chloro-5-fluoro-6-piperazin-1-ylnicotinate is a chemical compound with the molecular formula C11H13ClFN3O2 and a molecular weight of 273.69 g/mol . It is a derivative of nicotinic acid and contains a piperazine ring, which is a common structural motif in medicinal chemistry due to its versatility and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Chloro-5-fluoro-6-piperazin-1-ylnicotinate typically involves the reaction of 2-chloro-5-fluoro-6-nicotinic acid with piperazine in the presence of a suitable base and solvent . The reaction conditions often include heating the mixture to facilitate the formation of the desired ester product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Chloro-5-fluoro-6-piperazin-1-ylnicotinate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as azido, cyano, or other substituted derivatives.
Oxidation: Oxidized forms of the compound, potentially altering the piperazine ring or the nicotinate moiety.
Reduction: Reduced forms, potentially affecting the ester or piperazine ring.
Hydrolysis: The corresponding carboxylic acid and piperazine derivatives.
Scientific Research Applications
Methyl 2-Chloro-5-fluoro-6-piperazin-1-ylnicotinate has various applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-Chloro-5-fluoro-6-piperazin-1-ylnicotinate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-Chloro-5-fluoro-6-piperazin-1-ylpyridine: Similar structure but with a pyridine ring instead of a nicotinate moiety.
Methyl 2-Chloro-5-fluoro-6-piperazin-1-ylbenzoate: Contains a benzoate group instead of a nicotinate moiety.
Uniqueness
Methyl 2-Chloro-5-fluoro-6-piperazin-1-ylnicotinate is unique due to its specific combination of a nicotinate moiety with a piperazine ring, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 2-chloro-5-fluoro-6-piperazin-1-ylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFN3O2/c1-18-11(17)7-6-8(13)10(15-9(7)12)16-4-2-14-3-5-16/h6,14H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWRNBAWWFPKPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1Cl)N2CCNCC2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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